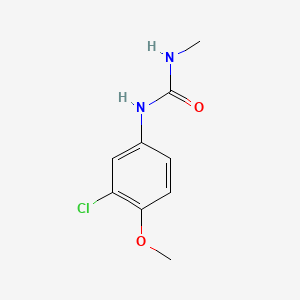
Ácido 2-(2-metil-6-nitrofenil)acético
Descripción general
Descripción
2-(2-Methyl-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with an acetic acid moiety
Aplicaciones Científicas De Investigación
2-(2-Methyl-6-nitrophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound and its derivatives are studied for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Methyl-6-nitrophenyl)acetic acid may also interact with various cellular targets.
Mode of Action
It is known that similar compounds can undergo reductive cyclization , which may suggest that 2-(2-Methyl-6-nitrophenyl)acetic acid could interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds can undergo various reactions at the benzylic position , suggesting that 2-(2-Methyl-6-nitrophenyl)acetic acid may also affect pathways involving these types of reactions.
Pharmacokinetics
The compound’s molecular weight (19517) and structure suggest that it may have reasonable bioavailability .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation , suggesting that 2-(2-Methyl-6-nitrophenyl)acetic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methyl-6-nitrophenyl)acetic acid. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, exposure to dust, fume, gas, mist, vapors, or spray should be avoided .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as nitrophenylacetic acids, can participate in various biochemical reactions
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that similar compounds, such as acetic acid, can be produced from microbial fermentation of residual peptides and fats
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid typically involves the nitration of 2-methylphenylacetic acid. The nitration process introduces a nitro group at the ortho position relative to the methyl group on the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methyl-6-nitrophenyl)acetic acid may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.
Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 2-(2-Methyl-6-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: 2-(2-Methyl-6-nitrophenyl)acetate esters.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenylacetic acid: Similar structure but lacks the methyl group.
2-Methylphenylacetic acid: Similar structure but lacks the nitro group.
4-Nitrophenylacetic acid: Nitro group positioned differently on the benzene ring.
Uniqueness
2-(2-Methyl-6-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules
Propiedades
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNETIJXXWRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350178 | |
| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-18-8 | |
| Record name | 2-Methyl-6-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)












